Methyl 5-{[(4-hydroxypiperidyl)thioxomethyl]amino}-3-(methoxycarbonyl)benzoate
Description
Methyl 5-{[(4-hydroxypiperidyl)thioxomethyl]amino}-3-(methoxycarbonyl)benzoate is a structurally complex organic compound featuring a benzoate core with two key substituents:
- Position 3: A methoxycarbonyl group (–COOMe), enhancing lipophilicity and influencing electronic properties.
- Position 5: A thioxomethylamino (–NH–C(=S)–) group linked to a 4-hydroxypiperidine ring, introducing hydrogen-bonding capability and conformational flexibility.
Properties
IUPAC Name |
dimethyl 5-[(4-hydroxypiperidine-1-carbothioyl)amino]benzene-1,3-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O5S/c1-22-14(20)10-7-11(15(21)23-2)9-12(8-10)17-16(24)18-5-3-13(19)4-6-18/h7-9,13,19H,3-6H2,1-2H3,(H,17,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCMYUZAFFSWQQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)NC(=S)N2CCC(CC2)O)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-{[(4-hydroxypiperidyl)thioxomethyl]amino}-3-(methoxycarbonyl)benzoate typically involves multi-step organic reactions. The process begins with the preparation of the piperidine derivative, followed by the introduction of the thioxomethyl group. The final step involves the esterification of the benzoic acid derivative with methanol. The reaction conditions often require the use of catalysts, such as acids or bases, and may involve heating under reflux to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis. The purification of the final product is typically achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-{[(4-hydroxypiperidyl)thioxomethyl]amino}-3-(methoxycarbonyl)benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the piperidine ring can be oxidized to form a ketone.
Reduction: The thioxomethyl group can be reduced to a methyl group.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group results in a ketone, while reduction of the thioxomethyl group yields a methyl group.
Scientific Research Applications
Methyl 5-{[(4-hydroxypiperidyl)thioxomethyl]amino}-3-(methoxycarbonyl)benzoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 5-{[(4-hydroxypiperidyl)thioxomethyl]amino}-3-(methoxycarbonyl)benzoate involves its interaction with specific molecular targets. The piperidine ring and thioxomethyl group are key functional groups that enable the compound to bind to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Substituent Variations on the Piperidine Ring
Compound A: Methyl 5-{[(2-methoxyphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate
- Replaces the 4-hydroxypiperidine with a morpholine ring (oxygen instead of nitrogen in the heterocycle).
Compound B: Methyl 5-{[(3-methylphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate
- Features a methylphenyl acyl group instead of the thioxomethylamino-piperidine chain.
- The lack of sulfur and hydroxyl groups may limit interactions with thiol-sensitive biological targets .
Thioamide vs. Thioether Derivatives
Compound C: Methyl 4-[({5-chloro-2-[(4-methylbenzyl)thio]pyrimidin-4-yl}carbonyl)amino]benzoate
- Contains a thioether (–S–) linkage instead of a thioamide (–NH–C(=S)–).
- Thioethers are less polar and may exhibit weaker binding to metal ions or enzymes compared to thioamides, which can act as chelators or transition-state analogs .
Compound D : Ethyl 4-{4-[(5Z)-4-oxo-5-(phenylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamido}benzoate
- Incorporates a thiazolidinone ring with a sulfanylidene group.
Heterocyclic Core Modifications
Compound E: Methyl 4-{3-[2-(methylamino)ethyl]-1,2,4-oxadiazol-5-yl}benzoate
- Replaces the piperidine-thioamide moiety with a 1,2,4-oxadiazole ring.
- Oxadiazoles are electron-deficient heterocycles, offering distinct electronic properties and metabolic stability compared to the target’s sulfur-rich structure .
Compound F: Ethyl 2-{[(4-methoxyphenyl)carbonyl]amino}-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- Features a benzothiophene core instead of the benzoate scaffold.
Structural and Functional Analysis Table
| Compound Name | Core Structure | Key Substituents | Unique Properties |
|---|---|---|---|
| Target Compound | Benzoate | –NH–C(=S)–(4-hydroxypiperidyl), –COOMe | Hydrogen-bonding via hydroxyl, thioamide reactivity |
| Compound A | Benzoate | Morpholine, –COOMe | Reduced polarity, no hydroxyl |
| Compound C | Benzoate | Pyrimidine-thioether | Thioether stability, chloro substitution |
| Compound E | Benzoate | 1,2,4-Oxadiazole | Electron-deficient heterocycle |
| Compound F | Benzothiophene | Tetrahydrobenzothiophene | Enhanced aromaticity |
Research Findings and Implications
- Solubility: The 4-hydroxypiperidine group in the target compound improves aqueous solubility compared to morpholine or non-hydroxylated analogs, critical for bioavailability .
- Reactivity : The thioamide (–NH–C(=S)–) group may participate in metal coordination or covalent bonding, unlike thioethers or oxadiazoles .
- Biological Activity: Piperidine derivatives often target central nervous system (CNS) receptors, while oxadiazoles and thiazolidinones are explored for antimicrobial or anticancer applications .
Biological Activity
Methyl 5-{[(4-hydroxypiperidyl)thioxomethyl]amino}-3-(methoxycarbonyl)benzoate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a methoxycarbonyl group, a thioxomethyl moiety, and a hydroxypiperidine ring. These structural components contribute to its unique biological properties.
This compound exhibits several mechanisms of action that may underlie its biological activities:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
- Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial activity, making it a candidate for further investigation as an antibiotic agent.
- Anticancer Potential : Research indicates that compounds with similar structures can exhibit selective binding to carbonic anhydrase isoforms, which are implicated in tumor progression .
Table 1: Summary of Biological Activities
Case Studies and Research Findings
-
Antimicrobial Activity :
- A study demonstrated that methyl derivatives of benzoates can inhibit the growth of various pathogens. The specific activity of this compound against bacterial strains was evaluated using standard microbiological methods.
-
Anticancer Properties :
- Research on related compounds has shown promising results in targeting carbonic anhydrase IX (CAIX), which is overexpressed in many tumors. The binding affinity measurements indicated that modifications similar to those in this compound could lead to effective inhibitors for CAIX, suggesting potential therapeutic applications in oncology .
- Enzyme Interaction Studies :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
